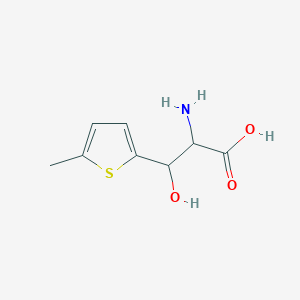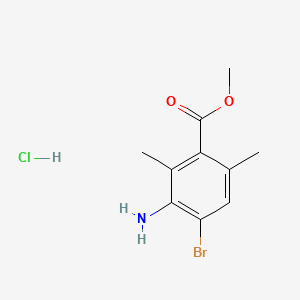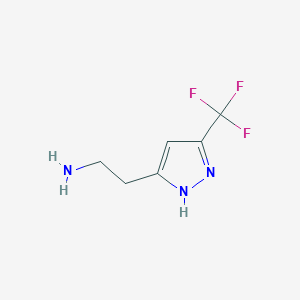
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one: is an organic compound with the molecular formula C6H7ClF2O . It is characterized by the presence of a chloro group, a difluorocyclobutyl ring, and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of potential therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,3-difluorocyclobutyl)ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
2-Chloro-1-(3,3-difluorocyclobutyl)ethanoic acid: An oxidized form with a carboxylic acid group.
1-(3,3-Difluorocyclobutyl)ethanone: Lacks the chloro group, providing a basis for comparison of reactivity and properties.
Uniqueness
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the combination of its chloro and difluorocyclobutyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.
Properties
Molecular Formula |
C6H7ClF2O |
|---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
2-chloro-1-(3,3-difluorocyclobutyl)ethanone |
InChI |
InChI=1S/C6H7ClF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |
InChI Key |
SMUJXPUTGDHCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


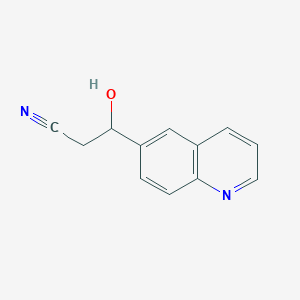



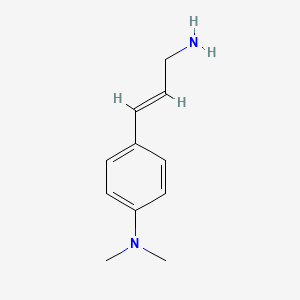
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
